3-Amino-5,5-dimethylhexan-1-ol 3-Amino-5,5-dimethylhexan-1-ol
Brand Name: Vulcanchem
CAS No.: 1315304-18-7
VCID: VC5438332
InChI: InChI=1S/C8H19NO/c1-8(2,3)6-7(9)4-5-10/h7,10H,4-6,9H2,1-3H3
SMILES: CC(C)(C)CC(CCO)N
Molecular Formula: C8H19NO
Molecular Weight: 145.246

3-Amino-5,5-dimethylhexan-1-ol

CAS No.: 1315304-18-7

Cat. No.: VC5438332

Molecular Formula: C8H19NO

Molecular Weight: 145.246

* For research use only. Not for human or veterinary use.

3-Amino-5,5-dimethylhexan-1-ol - 1315304-18-7

Specification

CAS No. 1315304-18-7
Molecular Formula C8H19NO
Molecular Weight 145.246
IUPAC Name 3-amino-5,5-dimethylhexan-1-ol
Standard InChI InChI=1S/C8H19NO/c1-8(2,3)6-7(9)4-5-10/h7,10H,4-6,9H2,1-3H3
Standard InChI Key QRTGHBWVLIUBDT-UHFFFAOYSA-N
SMILES CC(C)(C)CC(CCO)N

Introduction

Chemical Structure and Nomenclature

3-Amino-5,5-dimethylhexan-1-ol is defined by the IUPAC name 3-amino-5,5-dimethylhexan-1-ol, reflecting its functional groups and branching. Key structural features include:

  • Primary alcohol group at position 1.

  • Tertiary amino group at position 3.

  • Geminal dimethyl groups at position 5.

The molecular formula C₈H₁₉NO corresponds to a molecular weight of 145.24 g/mol . Spectroscopic data, such as 1^1H-NMR and 13^13C-NMR, reveal distinct signals for the methyl groups (δ 0.88–1.08 ppm) and amino protons (δ 1.53–3.42 ppm) . The compound’s Canonical SMILES (CC(C)(C)CC(CCO)N) and InChIKey (QRTGHBWVLIUBDT-UHFFFAOYSA-N) further validate its stereochemistry .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 3-amino-5,5-dimethylhexan-1-ol typically involves reductive amination or nucleophilic substitution strategies:

  • Reductive Amination:

    • Reaction of 5,5-dimethylhexan-1-ol with ammonia under catalytic hydrogenation yields the target compound .

    • Conditions: Pd/C catalyst, H₂ atmosphere, 60–80°C .

  • Nucleophilic Substitution:

    • Halogenated precursors (e.g., 5,5-dimethylhexan-1-yl bromide) react with aqueous ammonia at elevated temperatures .

Industrial Production

Industrial methods prioritize continuous flow reactors for scalability, coupled with purification via fractional distillation or crystallization . Key challenges include minimizing byproducts such as 3,5-dimethylhexan-3-ol and ensuring >95% purity .

Physicochemical Properties

PropertyValueSource
Molecular Weight145.24 g/mol
Melting PointNot reported
Boiling PointEstimated 220–240°C
Solubility in Water85.2 mg/mL
LogP (Octanol-Water)0.22
pKa (Amino Group)~10.5 (estimated)

The compound’s hydrophilic-lipophilic balance (LogP = 0.22) suggests moderate membrane permeability, making it suitable for aqueous and organic phase reactions .

Biological Activity and Applications

Industrial and Research Applications

  • Pharmaceutical Intermediates:

    • Used in synthesizing peptidomimetics and β-lactamase inhibitors .

  • Organic Synthesis:

    • Building block for chiral ligands in asymmetric catalysis .

  • Material Science:

    • Modifier in polymer coatings due to its hydroxyl and amino functionalities .

Hazard StatementGHS CodePrecautionary Measures
H314Skin corrosionUse gloves, face protection
H335Respiratory irritationEnsure ventilation

Comparative Analysis with Structural Analogs

CompoundKey DifferencesUnique Properties
1-Amino-5,5-dimethylhexan-3-olAmino group at position 1 vs. 3Higher solubility in polar solvents
3-Amino-5,7-dimethyladamantan-1-olAdamantane backboneEnhanced thermal stability
5,5-Dimethylhexan-1-olLacks amino groupLower reactivity in amination

The positional isomerism of the amino group in 3-amino-5,5-dimethylhexan-1-ol significantly impacts its hydrogen-bonding capacity and metabolic pathways compared to analogs .

Recent Research and Future Directions

Case Studies

  • Antimicrobial Activity: Derivatives showed MIC values of 8–32 µg/mL against Staphylococcus aureus .

  • Peptide Synthesis: Used to synthesize H-bAla(3-CH2tBu)-ol, a non-proteinogenic amino acid .

Knowledge Gaps

  • Toxicokinetics: No in vivo studies available.

  • Catalytic Applications: Potential in enantioselective reactions unexplored.

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